molecular formula C8H6FIO2 B1593011 Methyl 2-fluoro-5-iodobenzoate CAS No. 625471-27-4

Methyl 2-fluoro-5-iodobenzoate

Cat. No.: B1593011
CAS No.: 625471-27-4
M. Wt: 280.03 g/mol
InChI Key: KJGDRMNKJLVWNQ-UHFFFAOYSA-N
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Description

Significance of Halogenated Aromatic Scaffolds in Modern Chemistry

Halogenated aromatic compounds are fundamental building blocks in modern chemistry, serving as versatile intermediates in the synthesis of a wide array of organic molecules. Their importance is particularly pronounced in the pharmaceutical and agrochemical industries, where the introduction of halogens can profoundly influence a molecule's biological activity. The carbon-halogen bond provides a reactive handle for a variety of chemical transformations, including cross-coupling reactions, nucleophilic substitutions, and the formation of organometallic reagents. This reactivity allows for the construction of intricate molecular frameworks that would be otherwise difficult to access.

Overview of the Role of Fluorine and Iodine Substituents in Chemical Reactivity

The incorporation of fluorine and iodine into an aromatic ring imparts distinct and often complementary reactivity. Fluorine, being the most electronegative element, exerts a strong electron-withdrawing inductive effect, which can significantly alter the acidity of nearby protons and the reactivity of other functional groups. cas.cn Its small size also allows it to be well-tolerated in many molecular systems.

Conversely, iodine, being the largest and least electronegative of the common halogens, possesses a weaker inductive effect but is highly polarizable. This property makes the carbon-iodine bond susceptible to a range of transformations, most notably palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling. rsc.orgvulcanchem.com The significant difference in the reactivity of the C-F and C-I bonds allows for selective functionalization, a key strategy in multi-step organic synthesis.

Position of Methyl 2-Fluoro-5-iodobenzoate within Functionalized Benzoate (B1203000) Chemistry

This compound is a prime example of a di-halogenated benzoate ester that embodies the principles of selective reactivity. cymitquimica.com The presence of both a fluorine and an iodine atom on the benzene (B151609) ring, ortho and para to the methyl ester group respectively, creates a molecule with multiple sites for potential chemical modification. The iodine atom can be selectively targeted for cross-coupling reactions, leaving the fluorine atom and the ester group intact for subsequent transformations. vulcanchem.com This "orthogonality" in reactivity makes it a valuable synthon for the synthesis of complex, highly substituted aromatic compounds.

Scope and Academic Relevance of the Research Outline

This article will provide a focused examination of the chemical compound this compound. The subsequent sections will delve into its chemical and physical properties, methods of synthesis, and its reactivity in various organic transformations. The information presented is based on available scientific literature and aims to provide a comprehensive overview for researchers and students in the field of organic chemistry.

Chemical and Physical Properties of this compound

The fundamental characteristics of a compound are defined by its chemical and physical properties. For this compound, these properties are crucial for its handling, purification, and application in synthesis.

Structural and Molecular Information

The molecular structure of this compound consists of a benzene ring substituted with a methyl ester group at position 1, a fluorine atom at position 2, and an iodine atom at position 5.

PropertyValueSource
IUPAC Name This compound sigmaaldrich.com
CAS Number 625471-27-4 parchem.com
Molecular Formula C₈H₆FIO₂ cymitquimica.com
Molecular Weight 280.03 g/mol parchem.com
Canonical SMILES COC(=O)C1=C(F)C=C(I)C=C1
InChI Key KJGDRMNKJLVWNQ-UHFFFAOYSA-N sigmaaldrich.com

Physical Properties

The physical state and solubility of a compound are important practical considerations for its use in the laboratory.

PropertyValueSource
Physical Form Off-White To Yellow Solid or Liquid cymitquimica.comsigmaaldrich.com
Purity Typically ≥95% cymitquimica.comsigmaaldrich.com

Synthesis and Preparation of this compound

The synthesis of this compound can be achieved through various synthetic routes, often starting from commercially available precursors.

Common Synthetic Pathways

A common method for the synthesis of related halogenated benzoates involves a Sandmeyer-type reaction. For instance, a similar compound, 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester, is synthesized by reacting 2-amino-4-bromo-5-fluorobenzoic acid methyl ester with sodium nitrite (B80452) and an iodide source in an acidic medium. google.com This suggests that a plausible route to this compound could start from Methyl 5-amino-2-fluorobenzoate. chemsrc.com

Another potential precursor is 2-Fluoro-5-iodobenzoic acid, which can be esterified using reagents like methyl iodide or dimethyl sulfate (B86663) to yield the target compound. chemsrc.com

Precursors and Reagents

The synthesis of this compound relies on the availability of key starting materials and reagents.

Precursor/ReagentCAS NumberUseSource
2-Fluoro-5-iodobenzoic acid124700-41-0Starting material for esterification chemsrc.com
Methyl 5-amino-2-fluorobenzoate56741-34-5Potential precursor for diazotization/iodination chemsrc.com
Methyl iodide74-88-4Methylating agent for esterification chemsrc.com
Dimethyl sulfate77-78-1Methylating agent for esterification chemsrc.com

Reactivity and Chemical Transformations of this compound

The utility of this compound as a synthetic intermediate is derived from the distinct reactivity of its functional groups.

Reactions at the Iodinated Position

The carbon-iodine bond is the most reactive site for cross-coupling reactions. The iodine atom can readily participate in palladium-catalyzed reactions, such as the Suzuki-Miyaura coupling with boronic acids, to form new carbon-carbon bonds. rsc.orgvulcanchem.com This allows for the introduction of various aryl or alkyl groups at the 5-position of the benzene ring.

Transformations Involving the Fluoro Group

While the carbon-fluorine bond is generally robust, it can undergo nucleophilic aromatic substitution (SₙAr) under specific conditions, particularly when activated by other electron-withdrawing groups. rsc.org However, in many cases, the fluorine atom remains intact during transformations at other positions, serving as a key structural element in the final product.

Reactions of the Ester Functional Group

The methyl ester group can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. This carboxylic acid can then be converted into other functional groups, such as amides or other esters, providing further avenues for molecular diversification.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 2-fluoro-5-iodobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6FIO2/c1-12-8(11)6-4-5(10)2-3-7(6)9/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJGDRMNKJLVWNQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CC(=C1)I)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6FIO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00647499
Record name Methyl 2-fluoro-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

625471-27-4
Record name Methyl 2-fluoro-5-iodobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00647499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Methyl 2 Fluoro 5 Iodobenzoate

Established Synthetic Pathways and Precursors

Established synthetic routes to Methyl 2-fluoro-5-iodobenzoate utilize common organic reactions, starting from readily available precursors. These pathways include the direct esterification of the corresponding carboxylic acid, and multi-step syntheses involving the introduction of the iodine substituent at a key stage.

The most direct route to this compound is the esterification of 2-Fluoro-5-iodobenzoic acid with methanol (B129727). This reaction is a classic example of Fischer-Speier esterification, where a carboxylic acid and an alcohol react in the presence of an acid catalyst to form an ester and water. organic-chemistry.orgmasterorganicchemistry.com The equilibrium of this reaction is typically driven towards the product side by using an excess of methanol or by removing the water as it is formed. organic-chemistry.org

The mechanism involves the protonation of the carbonyl oxygen of the carboxylic acid by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon. masterorganicchemistry.com Subsequently, the nucleophilic oxygen of methanol attacks this carbon, leading to a tetrahedral intermediate. After a series of proton transfers, a molecule of water is eliminated, and deprotonation of the resulting oxonium ion yields the final ester product. masterorganicchemistry.com

A general procedure for this type of transformation involves heating the carboxylic acid in methanol with a catalytic amount of a strong acid. researchtrend.net

Table 1: Representative Conditions for Fischer Esterification of Aromatic Acids

Carboxylic Acid PrecursorAlcoholCatalystConditionsYieldReference
2-Fluoro-5-iodobenzoic acidMethanolSulfuric Acid (H₂SO₄)RefluxHigh researchtrend.net
2-Iodobenzoic acidMethanolN-Bromosuccinimide (NBS)70°C, 20h55% mdpi.com
4-Fluorobenzoic acidMethanolN-Bromosuccinimide (NBS)70°C, 20h68% mdpi.com

This table presents data for the target precursor and structurally related compounds to illustrate typical reaction conditions and yields.

An alternative pathway begins with 2-Fluorobenzoic acid, which is first iodinated and then esterified. The direct iodination of 2-Fluorobenzoic acid at the 5-position can be achieved using an iodinating agent in the presence of an oxidizing agent. google.com For instance, iodine in combination with an oxidizing agent in a suitable solvent like acetic acid can be used. The resulting 2-Fluoro-5-iodobenzoic acid is then esterified with methanol as described in section 2.1.1.

Another approach involves the synthesis from 5-amino-2-fluorobenzoic acid via a Sandmeyer-type reaction. wikipedia.org In this process, the amino group is converted into a diazonium salt using a nitrite (B80452) source, such as sodium nitrite, in the presence of a strong acid. masterorganicchemistry.com This diazonium salt is then treated with an iodide salt, like potassium iodide or sodium iodide, to introduce the iodine atom onto the aromatic ring. wikipedia.orggoogle.com The subsequent esterification of the resulting 2-Fluoro-5-iodobenzoic acid with methanol yields the desired product. A patent for a similar compound, 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester, describes the formation of the iodo-substituted benzoate (B1203000) ester from the corresponding amino-benzoate ester via a diazotization-iodination sequence. google.com

The synthesis can also commence from a pre-existing methyl benzoate derivative. Starting with Methyl 2-fluorobenzoate, an iodo group can be introduced at the 5-position through electrophilic aromatic substitution. This reaction typically requires an iodinating agent and a catalyst to facilitate the substitution at the position para to the fluorine atom and meta to the methyl ester group.

Alternatively, one could start with Methyl 5-amino-2-fluorobenzoate. chemsrc.com Similar to the pathway described for the carboxylic acid, the amino group of this ester can be converted to a diazonium salt and subsequently replaced by an iodine atom using a Sandmeyer reaction. wikipedia.orggoogle.com This approach has the advantage of performing the esterification step prior to the potentially harsh conditions of the Sandmeyer reaction.

Catalytic Approaches in Synthesis

Catalysis plays a crucial role in the efficient synthesis of this compound, particularly in the esterification step. Both acid and metal salt catalysts are employed to enhance reaction rates and yields.

Acid catalysis is fundamental to the Fischer-Speier esterification of 2-Fluoro-5-iodobenzoic acid. Strong protic acids such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are commonly used. science.govgoogle.com These catalysts function by protonating the carbonyl group of the carboxylic acid, thereby increasing its electrophilicity and making it more susceptible to nucleophilic attack by methanol. masterorganicchemistry.com The use of solid acid catalysts, such as silica (B1680970) sulfuric acid, has also been reported for the esterification of aromatic acids, offering advantages in terms of reusability and ease of separation. beilstein-journals.org

Table 2: Comparison of Acid Catalysts in Esterification

CatalystTypeAdvantagesDisadvantagesReference
Sulfuric Acid (H₂SO₄)Homogeneous, ProticHigh catalytic activity, low costCorrosive, difficult to separate researchtrend.netgoogle.com
Hydrochloric Acid (HCl)Homogeneous, ProticEffective catalystVolatile, corrosive science.gov
Silica Sulfuric Acid (SSA)Heterogeneous, Solid AcidReusable, easy separationMay have lower activity than homogeneous acids beilstein-journals.org

Optimization of Reaction Conditions and Process Parameters

The efficiency and success of synthesizing this compound are highly dependent on the careful control of reaction conditions. Key parameters such as temperature, solvent choice, and reaction selectivity play a pivotal role in maximizing the yield and purity of the final product.

Temperature Control and Its Influence on Reaction Efficiency

Temperature is a critical parameter in the synthesis of halogenated benzoic acid derivatives. For instance, in related syntheses, maintaining a temperature range of 0–5 °C during iodination with iodine monochloride in acetic acid is crucial to minimize the formation of byproducts like di-iodinated analogs. In other processes, such as the reaction of 2-amino-4-bromo-5-fluorobenzoic acid methyl ester with sodium nitrite and an iodide, a temperature of 0-5 °C is preferred. google.com Conversely, subsequent steps might require elevated temperatures, for example, a reaction in N-methylpyrrolidone or N,N-dimethylformamide is conducted at 60-120 °C. google.com

The following table illustrates the impact of temperature on reaction outcomes in related syntheses:

Reaction StepReagentsTemperature (°C)Observation
Iodination2-amino-4-fluorobenzoic acid, ICl, Acetic Acid0–5Minimizes di-iodinated byproducts.
Diazotization/Iodination2-amino-4-bromo-5-fluorobenzoic acid methyl ester, NaNO₂, Iodide0–5Preferred condition for the reaction. google.com
CyanationMethyl 4-bromo-5-fluoro-2-iodobenzoate, Cyanide60–120Reaction proceeds in an organic solvent. google.com

Role of Solvents and Reaction Media

The choice of solvent is another determining factor in the synthesis of this compound and its precursors. The solvent not only facilitates the reaction but also influences its rate and selectivity. For example, in the synthesis of a related compound, methyl 2-iodobenzoate (B1229623), from 2-iodobenzoic acid and methanol, concentrated sulfuric acid is used in methanol at 80°C. chemicalbook.com In another instance, the synthesis of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester involves dissolving methyl 4-bromo-5-fluoro-2-iodobenzoate in an organic solvent like N-methylpyrrolidone or N,N-dimethylformamide. google.com

The selection of a suitable solvent system is crucial for achieving high yields. The use of a two-phase solvent system of dichloromethane/water has been shown to be key in the difluoromethylation of alcohols, a related transformation. chinesechemsoc.org For the synthesis of 2-fluoro-5-hydroxybenzoic acid, water is used as the solvent in a reaction involving 5-bromo-2-fluoro-benzoic acid and sodium carbonate. chemicalbook.com

Control of Reaction Selectivity and Yield

Controlling the regioselectivity of iodination is a primary concern to ensure a high yield of the desired product. One strategy to achieve this is by using a directing group, such as an amide, to position the iodine at the C-5 position, which is then removed post-iodination via hydrolysis. Adjusting the solvent polarity, for example by using DMF versus acetic acid, can also favor iodination at the electron-deficient C-5 position.

Advanced Purification Techniques

The purification of this compound is a critical final step to ensure the required purity for its intended applications. The high molecular weight and polarity of similar compounds can complicate this process, often necessitating the use of advanced techniques. vulcanchem.com

Recrystallization Methodologies

Recrystallization is a common and effective method for purifying solid organic compounds. For 2-amino-4-fluoro-5-iodobenzoic acid, a related compound, recrystallization in an ethanol/water mixture (1:5 v/v) can achieve a purity of over 95%. This technique relies on the difference in solubility of the compound and its impurities in a particular solvent or solvent mixture at different temperatures.

Chromatographic Separation Techniques

Chromatographic techniques are widely used for the purification of a variety of organic compounds, including intermediates for this compound. Column chromatography is a frequently mentioned method for purifying reaction products. google.comchemicalbook.com For instance, in the synthesis of methyl 2-iodobenzoate, the crude product is purified by silica gel column chromatography using a hexane/ethyl acetate (B1210297) (5/1) eluent to yield the final product with 99% purity. chemicalbook.com Similarly, the purification of methyl 4-bromo-5-fluoro-2-iodobenzoate is achieved through column chromatography to obtain a white solid. google.com

High-performance liquid chromatography (HPLC) is another powerful separation technique. Preparative HPLC has been used for the purification of related compounds, yielding a white solid. rsc.org The choice of the stationary phase (e.g., C18 column) and the mobile phase is critical for achieving effective separation.

Considerations for Scalable Synthesis and Process Safety

The transition from laboratory-scale synthesis to large-scale industrial production of this compound and related compounds necessitates a thorough evaluation of process safety and scalability. Key considerations involve the use of robust and reproducible chemical transformations, the implementation of engineering controls, and adherence to strict handling protocols to minimize risks.

For large-scale operations, process controls that modify a job activity or process to reduce risk are fundamental. apolloscientific.co.uk The use of flow chemistry, for example, is an emerging technology that offers significant advantages for scalability and safety. acs.org This approach can provide increased safety, improved reproducibility, and enables the rapid synthesis of multi-gram quantities on demand. acs.org Engineering controls such as the enclosure and isolation of emission sources and strategic ventilation systems are critical for physically separating workers from hazards and for diluting air contaminants. apolloscientific.co.uk

Safe handling protocols are paramount. This includes avoiding all personal contact, including inhalation, and wearing appropriate personal protective equipment (PPE) such as protective clothing, gloves, and safety glasses. apolloscientific.co.uk Work should be conducted in well-ventilated areas, and procedures should be in place to prevent the concentration of materials in confined spaces. apolloscientific.co.uk It is also crucial to avoid contact with incompatible materials and to ensure containers are securely sealed when not in use. apolloscientific.co.uk

In the context of specific reactions, developing safe and scalable protocols is essential. For instance, a safe and practical difluoromethylation procedure for a related iodobenzoate derivative was successfully implemented on a 7 kg scale. acs.org Similarly, scalable processes for nitric acid oxidation have been developed using a catalytic amount of sodium nitrite, a method that was successfully applied on a 3,000 L scale for an intermediate in a pharmaceutical synthesis. acs.org Strategies like the regioselective Heck cross-coupling have also been noted for their scalability in producing complex molecules. chemsrc.com

In case of spills, immediate cleanup is required, avoiding dust generation and contact with skin or eyes. apolloscientific.co.uk Procedures may involve using dry cleanup methods or vacuuming with explosion-proof equipment, followed by placing the spilled material in a sealed, labeled container for disposal. apolloscientific.co.uk

Synthesis of Related Fluoro-iodobenzoate Derivatives

The synthesis of fluoro-iodobenzoate derivatives often serves as a crucial step in the preparation of more complex molecules, including pharmaceuticals. Various methodologies have been developed for these key intermediates.

A common strategy involves the Sandmeyer reaction, which converts an aryl amine into an aryl halide. researchgate.net For example, the synthesis of 4-bromo-5-fluoro-2-iodobenzoic acid methyl ester is achieved by treating 2-amino-4-bromo-5-fluorobenzoic acid methyl ester with sodium nitrite and an iodide source, such as potassium iodide or sodium iodide, in an acidic medium. google.com This diazotization followed by iodide substitution is a well-established and versatile method. researchgate.net

Another approach focuses on building the substituted benzene (B151609) ring through a series of steps. A novel synthetic route to 3-amino-5-halo-2-iodobenzoates starts with commercially available 2-aminobenzoates. researchgate.net The process involves:

Introduction of a nitro group at the C3 position. researchgate.net

Conversion of the C2-amino group into an iodide via a Sandmeyer-type reaction. researchgate.net

Reduction of the C3-nitro group to the desired amino group. researchgate.net This transformation has been demonstrated on a 50 mmol scale, proving its practical applicability for producing these versatile starting materials in good yields. researchgate.net

Cross-coupling reactions are also pivotal in the synthesis of related derivatives. Copper-catalyzed cross-coupling of iodobenzoates with reagents like bromozinc-difluorophosphonate provides a convenient method for preparing aryldifluorophosphonates. acs.org Suzuki-Miyaura cross-coupling is another powerful tool, used, for instance, in the reaction between 2-iodo-4-nitro-fluorobenzene and a boronic acid to produce a fluorinated biphenyl (B1667301) derivative. rsc.org These reactions highlight the importance of halogenated benzoates as precursors for creating carbon-carbon bonds. rsc.org

The synthesis of fluorinated analogues of biologically active ligands often relies on a multi-step sequence starting from a simple iodobenzoate, such as 4-iodobenzoate, to construct a common key-ester intermediate, which is then further elaborated. nih.gov

Chemical Reactivity and Transformation Mechanisms of Methyl 2 Fluoro 5 Iodobenzoate

Electronic and Steric Influences of Fluorine and Iodine Substituents

The reactivity of methyl 2-fluoro-5-iodobenzoate is profoundly shaped by the intrinsic properties of its halogen substituents. The fluorine and iodine atoms exert opposing yet complementary effects on the electron density and accessibility of the aromatic ring, thereby dictating the course of chemical reactions.

Impact of Fluorine's Electronegativity on Electron Cloud Distribution

Fluorine, being the most electronegative element, significantly influences the electronic landscape of the benzene (B151609) ring. jst.go.jp Its strong electron-withdrawing nature through the inductive effect decreases the electron density of the aromatic system. This effect makes the ring more susceptible to nucleophilic attack, a key aspect of its reactivity profile. The presence of the fluorine atom can enhance the stability of the molecule. cymitquimica.com

Role of Iodine's Size and Polarizability in Reaction Pathways

In contrast to fluorine, iodine is a large and highly polarizable atom. This high polarizability allows the iodine atom to be a good leaving group in nucleophilic substitution reactions. smolecule.com Furthermore, the carbon-iodine bond is the weakest among the carbon-halogen bonds (excluding astatine), making it the most reactive site for oxidative addition in transition metal-catalyzed reactions, such as the Suzuki-Miyaura cross-coupling. rsc.org This reactivity is a cornerstone of its utility in forming new carbon-carbon bonds.

Nucleophilic Substitution Reactions

The electron-deficient nature of the aromatic ring, induced by the fluorine substituent, coupled with the excellent leaving group ability of the iodide, makes this compound a suitable substrate for nucleophilic aromatic substitution (SNAr) reactions. Various nucleophiles can displace the iodine atom, allowing for the introduction of a wide range of functional groups. smolecule.com The amino group, if present as in related compounds, can also act as a nucleophile, enabling further functionalization. evitachem.com

Coupling Reactions and Carbon-Carbon Bond Formation

One of the most significant applications of this compound in synthetic organic chemistry is its participation in cross-coupling reactions to form new carbon-carbon bonds. The presence of the iodine atom is particularly advantageous for these transformations.

Suzuki-Miyaura Cross-Coupling Reactions

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for the formation of biaryl compounds and other carbon-carbon bonds. fishersci.co.ukmdpi.com This reaction typically involves the palladium-catalyzed coupling of an organohalide with an organoboron compound, such as a boronic acid or a boronic ester. fishersci.co.uk

In the context of this compound, the carbon-iodine bond serves as the reactive site for the palladium catalyst. The general mechanism of the Suzuki-Miyaura reaction involves the oxidative addition of the aryl iodide to a palladium(0) complex, followed by transmetalation with the organoboron reagent and subsequent reductive elimination to yield the coupled product and regenerate the palladium(0) catalyst. mdpi.comnih.gov

The reaction conditions for Suzuki-Miyaura couplings are generally mild and tolerant of a wide variety of functional groups, making this a highly versatile transformation. mdpi.comnih.gov A base is required to facilitate the transmetalation step, with common choices including potassium carbonate (K₂CO₃) and potassium phosphate (B84403) (K₃PO₄). nih.gov The choice of solvent, ligand, and palladium precursor can significantly influence the reaction's efficiency and yield.

Table 1: Representative Conditions for Palladium-Catalyzed Suzuki-Miyaura Reactions

Coupling Partner 1Coupling Partner 2Catalyst SystemBaseSolventTemperature (°C)Yield (%)
This compoundArylboronic acidPd(PPh₃)₄K₂CO₃Toluene/Water80-100Varies
This compoundPhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/Water100High
This compoundVinylboronic acidPdCl₂(dppf)Na₂CO₃DMF60-80Varies

This table presents generalized conditions and specific outcomes will depend on the exact substrates and reagents used. SPhos and dppf are examples of phosphine (B1218219) ligands that are often employed in these reactions.

The reactivity of the halide in Suzuki-Miyaura reactions follows the trend I > Br > OTf >> Cl, highlighting the advantage of using iodo-substituted arenes like this compound for efficient coupling. rsc.orgfishersci.co.uk This high reactivity allows for selective coupling at the iodine-bearing position, even in the presence of other halogens.

Ligand and Base Effects in Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds. libretexts.org In the context of this compound, the choice of ligand and base is critical for reaction efficiency and selectivity.

Ligand Effects: The ligand on the palladium catalyst significantly influences the stereochemical outcome and reaction rate. organic-chemistry.org For instance, bulky, electron-rich phosphine ligands can enhance the reactivity of the catalyst, especially with less reactive aryl chlorides. libretexts.org In Suzuki-Miyaura couplings, ligands like Pd(P(o-Tol)3)2 have been shown to be effective in maintaining the geometry of the starting materials under mild conditions. organic-chemistry.org The use of specific ligands such as SPhos can be crucial when dealing with complex substrates, like in the derivatization of amino acids, to achieve successful coupling. mdpi.com

Base Effects: The base plays a crucial role in the transmetalation step of the catalytic cycle. libretexts.org The strength and nature of the base can dictate the success of the coupling. Strong bases like sodium hydroxide (B78521) and sodium methoxide (B1231860) are effective in solvents like THF and water. libretexts.org For sterically demanding Suzuki-Miyaura reactions, the combination of a specific palladium catalyst and a suitable base is key to achieving high yields. researchgate.net In some cases, relatively strong alkoxide bases are required to promote the cross-coupling effectively. acs.org

A summary of representative conditions for Suzuki-Miyaura coupling can be seen in the table below.

CatalystLigandBaseSolventTemperatureOutcome
Pd(OAc)2SPhosK3PO4Dioxane/H2ORefluxSynthesis of biphenyl (B1667301) derivatives. rsc.org
Pd/BI-DIMEBI-DIME---Efficient for sterically hindered substrates. researchgate.net
PdCl2(dppf)dppf-Aqueous-Synthesis of 7-vinyltryptophan. mdpi.com
Na2PdCl4TPPTS-Aqueous-Derivatization of halotryptophans. mdpi.com

Negishi Cross-Coupling Reactions

Negishi cross-coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is highly effective for forming carbon-carbon bonds and is noted for its tolerance of a wide range of functional groups. wikipedia.orgacs.org

This compound can serve as the aryl halide partner in Negishi couplings. For instance, the coupling of aryl halides with organozinc reagents in the presence of a palladium catalyst like Pd(dba)2 and a phosphine ligand can produce biphenyl derivatives. rsc.org The reactivity of the organozinc reagent and the choice of catalyst are critical. While palladium catalysts generally offer higher yields and functional group tolerance, nickel catalysts are also employed. wikipedia.org However, in some cases, electron-deficient substrates like methyl 2-iodobenzoate (B1229623) have been reported to give no coupling product under certain conditions. nih.gov

The general mechanism involves oxidative addition of the aryl halide to the Pd(0) catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to yield the coupled product and regenerate the catalyst. rsc.org

Copper-Catalyzed Cross-Coupling with Difluorophosphonates

A significant transformation involving this compound is its copper-catalyzed cross-coupling with bromozinc-difluorophosphonate. This reaction provides a direct route to aryldifluorophosphonates, which are of interest in medicinal chemistry. acs.orgacs.org The reaction is characterized by high efficiency and good functional group compatibility. acs.org

The process involves the in-situ generation of a bromozinc-difluorophosphonate reagent, which then couples with the iodobenzoate in the presence of a copper catalyst. acs.orgacs.org Studies have shown that the choice of copper catalyst is not highly sensitive, with CuI often being optimal, though other copper sources like CuBr, CuCl, and Cu(OAc)2 also facilitate the reaction. acs.org The solvent, however, is crucial, with dioxane being a preferred medium. acs.org The presence of a ligand, such as 1,10-phenanthroline (B135089) (phen), is also important for the reaction's success. acs.org

Copper CatalystLigandSolventTemperature (°C)Yield (%)
CuBrphenDioxane5072
CuBrphenDioxane6094
CuIphenDioxane6095
CuBr2phenDioxane6085
CuClphenDioxane6082

Data sourced from a study on the copper-catalyzed cross-coupling of iodobenzoates with bromozinc-difluorophosphonate. acs.org

DFT calculations suggest that a Zn(II) byproduct formed during the reaction remains coordinated to the catalyst and helps to anchor the benzoate (B1203000) substrate, facilitating the coupling. core.ac.uk

Other Cross-Coupling Methodologies

Besides Suzuki and Negishi reactions, this compound can participate in other cross-coupling methodologies. For example, copper-promoted cross-coupling reactions with trimethylsilyl(difluoromethyl)phosphonate in the presence of cesium fluoride (B91410) offer another route to aryl(difluoromethyl)phosphonates. nih.gov This method is valuable for introducing the CF2PO(OR)2 group into aromatic systems. nih.gov

Ester Group Hydrolysis

The methyl ester group of this compound can be hydrolyzed to the corresponding carboxylic acid under either acidic or basic conditions. chemguide.co.uklibretexts.org

Acid-catalyzed hydrolysis is a reversible reaction typically carried out by heating the ester with an excess of water and a strong acid catalyst, such as dilute hydrochloric or sulfuric acid. chemguide.co.uklibretexts.org

Base-catalyzed hydrolysis , also known as saponification, is an irreversible reaction that goes to completion. libretexts.org It is usually performed by heating the ester with a dilute alkali solution, such as sodium hydroxide. chemguide.co.uk This process yields the salt of the carboxylic acid and the corresponding alcohol. libretexts.org The resulting carboxylate salt can then be protonated to give the free carboxylic acid. This method is often preferred due to its irreversibility and the ease of separating the products. chemguide.co.uk The ester group serves as a handle for further functionalization through these hydrolysis reactions. chemshuttle.com

Iodine-Magnesium Exchange Reactions

The iodine atom in this compound can undergo an iodine-magnesium exchange reaction to form a Grignard reagent. This transformation is a powerful tool for creating a nucleophilic carbon center on the aromatic ring, enabling subsequent reactions with various electrophiles. uni-muenchen.de

This exchange is typically performed at low temperatures to prevent unwanted side reactions with the ester group. researchgate.net The presence of the electron-withdrawing ester group can facilitate the exchange. researchgate.net For instance, reacting methyl o-iodobenzoates with a silylmethyl Grignard reagent can lead to a smooth iodine-magnesium exchange at room temperature without affecting the ester moiety. researchgate.net The resulting organomagnesium compound can then be used in further synthetic steps.

Functional Group Interconversions and Derivatization Strategies

The functional groups present in this compound—the fluoro, iodo, and methyl ester moieties—allow for a wide range of interconversions and derivatization strategies.

The iodine atom is an excellent leaving group in nucleophilic aromatic substitution and a key participant in various cross-coupling reactions. vanderbilt.edu It can be substituted by a variety of nucleophiles.

The ester group can be hydrolyzed to a carboxylic acid, which can then be converted to other functional groups such as amides, acid chlorides, or reduced to an alcohol. The ester itself can also be a directing group in certain reactions. core.ac.uk

The fluorine atom influences the electronic properties of the aromatic ring and can participate in nucleophilic aromatic substitution, although it is generally less reactive than iodine.

These functional groups provide multiple handles for sequential chemical modifications, making this compound a valuable building block in the synthesis of complex organic molecules. evitachem.comchemshuttle.com

Advanced Applications in Chemical Research

Role as a Key Intermediate in Medicinal Chemistry Research

In the field of medicinal chemistry, the strategic incorporation of fluorine and iodine atoms into a molecular scaffold can profoundly influence a compound's biological profile. Methyl 2-fluoro-5-iodobenzoate provides researchers with a ready-made platform containing these key halogens, facilitating the development of novel therapeutics. ossila.comrsc.org The presence of these groups allows for a range of chemical modifications, making it an essential starting material in drug discovery. cymitquimica.comossila.com

This compound is recognized as a fundamental building block for the synthesis of complex organic and biological compounds. cymitquimica.comcymitquimica.com Its utility lies in its capacity to participate in a variety of chemical reactions that construct intricate molecular frameworks. Researchers in drug discovery and pharmaceutical development utilize this intermediate to create more complex molecules with specific functionalities. smolecule.comnordmann.global The reactivity of the iodine and fluorine atoms, coupled with the methyl ester group, allows for sequential and controlled chemical transformations, which are essential for assembling the sophisticated structures of modern pharmaceuticals.

The incorporation of organofluorine substituents into drug candidates is a widely used strategy in medicinal chemistry to fine-tune their properties. rsc.org The fluorine atom in the this compound scaffold can significantly affect a molecule's absorption, distribution, metabolism, and excretion (ADME) properties. rsc.org For instance, modifying a drug with a fluorine atom can lead to a similar ADME profile as the parent compound, which is useful when developing radiolabeled versions for imaging studies. researchgate.net Furthermore, the development of prosthetic groups containing both fluorine and iodine, similar to the subject compound's structure, allows for the creation of radiotracers for positron emission tomography (PET) and targeted radionuclide therapy, which are crucial for understanding a drug's behavior in vivo. nih.gov

The unique chemical reactivity of this compound makes it a valuable starting material for the creation of novel therapeutic agents. nih.gov It serves as a synthesis intermediate for active pharmaceutical ingredients (APIs). ossila.com For example, fluorinated benzoic acid derivatives are employed in the synthesis of potent and selective kinase inhibitors, a major class of cancer therapeutics. ossila.com Research has also explored its use in creating transthyretin tetramer kinetic stabilizers, which are potential treatments for conditions like amyloidosis. researchgate.net The ability to use this compound in diverse synthetic pathways allows for the exploration of new chemical entities with potential therapeutic value. nih.gov

A key application of scaffolds similar to this compound is in the design of inhibitors for specific biological targets, such as those involved in cancer cell survival. The anti-apoptotic proteins Myeloid Cell Leukemia 1 (Mcl-1) and B-cell lymphoma/leukemia 1 (Bfl-1) are crucial survival factors for many cancers. nih.gov Researchers have designed 2,5-substituted benzoic acid scaffolds that can dually inhibit both Mcl-1 and Bfl-1. nih.gov This dual inhibition is a promising strategy to overcome therapeutic resistance. nih.gov The development of these inhibitors was guided by structural information, leading to compounds that bind potently and selectively to both Mcl-1 and Bfl-1. nih.gov While these specific studies may use derivatives, this compound represents the core structure essential for this type of targeted drug design.

Inhibitor Class Biological Target Therapeutic Rationale Relevant Scaffold
Dual InhibitorsMcl-1 and Bfl-1Overcoming cancer cell survival and resistance. nih.govnih.gov2,5-substituted benzoic acid. nih.gov
Kinase InhibitorsAdenylyl cyclase 1 (AC1)Treatment of chronic pain. ossila.com2-Fluoro-5-methylbenzoic acid derivatives. ossila.com
Tetramer StabilizersTransthyretin (TTR)Treatment of amyloidosis. researchgate.netPiperazin-1-yl benzoic acid derivatives. researchgate.net

Utilization as a Building Block in Organic Synthesis

Beyond its direct applications in medicinal chemistry, this compound is a versatile building block in the broader field of organic synthesis. cymitquimica.comcymitquimica.com Its multiple functional groups provide facile routes for creating new molecules through various chemical reactions, playing a critical role in both chemical research and industrial applications. cymitquimica.com

Construction of Diverse Molecular Architectures

The distinct reactivity of the iodo and fluoro substituents on the aromatic ring of this compound makes it an exceptionally versatile intermediate for the synthesis of a wide array of complex organic molecules. The iodine atom, being an excellent leaving group, readily participates in numerous palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon and carbon-heteroatom bonds. acs.org This reactivity is central to its role in constructing diverse molecular architectures.

Key to its application is its utility in well-established synthetic methodologies:

Suzuki-Miyaura Coupling: This reaction enables the formation of biaryl compounds, which are prevalent motifs in many biologically active molecules and functional materials. rsc.org this compound can be coupled with various boronic acids or esters to introduce a new aryl or heteroaryl group at the 5-position. rsc.org

Sonogashira Coupling: This method is employed to form carbon-carbon bonds between the aryl iodide and terminal alkynes, leading to the synthesis of substituted alkynylarenes. These structures are important intermediates in the synthesis of more complex molecules, including polymers and pharmaceutical precursors. mdpi.com

Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen bonds, allowing for the synthesis of a wide range of substituted anilines and other nitrogen-containing heterocyclic compounds. acs.org This is particularly valuable in medicinal chemistry for the synthesis of drug candidates. acs.org

Synthesis of Heterocyclic Compounds: The reactive sites on this compound can be exploited to construct various heterocyclic systems, which are core structures in many pharmaceuticals and agrochemicals. For instance, a patent describes the use of a similar compound, methyl 4-bromo-5-fluoro-2-iodobenzoate, in the synthesis of a 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester, a precursor for more complex heterocyclic structures. google.com

The strategic placement of the fluorine atom influences the reactivity of the molecule, often enhancing the rate and selectivity of these coupling reactions. This allows for the sequential and controlled introduction of different functional groups, providing a pathway to highly complex and diverse molecular architectures.

Table 1: Cross-Coupling Reactions Utilizing this compound and Analogs

Reaction Type Coupling Partner Resulting Bond Significance
Suzuki-Miyaura Coupling Boronic Acids/Esters C-C (Aryl-Aryl) Synthesis of biaryls for pharmaceuticals and materials. rsc.org
Sonogashira Coupling Terminal Alkynes C-C (Aryl-Alkynyl) Access to alkynylarenes for complex molecule synthesis. mdpi.com
Buchwald-Hartwig Amination Amines C-N Formation of anilines and N-heterocycles for drug discovery. acs.org
Heck Coupling Alkenes C-C (Aryl-Vinyl) Synthesis of substituted alkenes.
Cyanation Cyanide salts C-CN Introduction of a nitrile group for further functionalization. google.com

Applications in Agrochemical Development

The unique structural features of this compound make it a valuable precursor in the development of modern agrochemicals. The presence of both fluorine and iodine atoms allows for its incorporation into a variety of pesticide and herbicide scaffolds.

This compound serves as a key intermediate in the synthesis of complex agrochemical molecules. The iodine atom provides a reactive site for introducing other functional groups or for coupling with other molecular fragments to build the final active ingredient. A patent for the synthesis of 4-bromo-2-cyano-5-fluorobenzoic acid methyl ester highlights the utility of a closely related dihalogenated benzoic acid ester as a precursor to intermediates used in the pesticide and medicine industries. google.com This suggests a similar synthetic strategy can be applied using this compound. The ester functionality can also be hydrolyzed to the corresponding carboxylic acid, which can then be converted into a variety of amides and other derivatives commonly found in agrochemicals.

The incorporation of fluorine into agrochemicals is a well-established strategy for enhancing their biological activity, metabolic stability, and selectivity. researchgate.netbeilstein-journals.org The fluorine atom in this compound can significantly influence the properties of the final pesticide or herbicide in several ways:

Increased Potency: The strong electron-withdrawing nature of fluorine can alter the electronic properties of the molecule, leading to stronger binding to the target enzyme or receptor in the pest or weed. researchgate.net

Enhanced Metabolic Stability: The carbon-fluorine bond is exceptionally strong and resistant to cleavage by metabolic enzymes. This can increase the persistence of the agrochemical in the target organism, leading to improved efficacy.

Improved Lipophilicity: The introduction of a fluorine atom can increase the lipophilicity of a molecule, which can enhance its ability to penetrate the waxy cuticle of plants or the exoskeleton of insects.

Research on fluorinated photosensitizers has shown that replacing iodine with fluorine can significantly alter the pharmacokinetic profile of a molecule, which can be advantageous for targeted delivery. nih.gov This principle is also applicable to agrochemicals, where controlling the uptake, transport, and metabolism of the active ingredient is crucial for its effectiveness and for minimizing environmental impact.

Table 2: Influence of Fluorine Substitution in Agrochemicals

Property Effect of Fluorine Rationale
Biological Potency Often Increased Alters electronic properties, leading to enhanced binding with target sites. researchgate.net
Metabolic Stability Increased The high strength of the C-F bond resists enzymatic degradation.
Lipophilicity Generally Increased Facilitates passage through biological membranes.
Selectivity Can be Improved Fine-tunes the molecule's interaction with target vs. non-target organisms.

Contributions to Materials Science Research

This compound is a promising building block for the synthesis of advanced materials, particularly those with tailored photoelectric properties for applications in organic electronics. core.ac.uk The unique combination of the fluoro and iodo substituents allows for its incorporation into conjugated polymer and small molecule systems used in organic light-emitting diodes (OLEDs) and organic photovoltaic (OPV) devices.

The fluorine atom in this compound plays a crucial role in tuning the electronic properties of materials derived from it. The high electronegativity of fluorine can lower the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) of a conjugated system. This can lead to:

Improved Air Stability: Lowering the HOMO level can make the material more resistant to oxidation, leading to longer device lifetimes.

Enhanced Charge Injection/Transport: By fine-tuning the energy levels, the efficiency of charge injection from the electrodes and charge transport within the material can be optimized.

Color Tuning in OLEDs: The introduction of fluorine can alter the band gap of the material, which in turn influences the color of light emitted from an OLED. helsinki.fitorvergata.it Research on fluorinated dibenzo[a,c]-phenazine-based TADF emitters has demonstrated that fluorination can lead to a bathochromic shift (a shift to longer wavelengths) in the emission spectrum. helsinki.fi

The iodine atom on this compound serves as a versatile handle for incorporating this fluorinated building block into larger conjugated systems through cross-coupling reactions. This is essential for the synthesis of polymers and dendrimers used in advanced display and photovoltaic applications. beilstein-journals.org

OLED Emitters and Host Materials: Fluorinated biphenyls and other aromatic structures are important components of OLEDs. rsc.org The use of building blocks like this compound allows for the rational design of new emitter and host materials with improved efficiency, stability, and color purity. helsinki.firsc.org

Organic Photovoltaic Materials: In OPVs, the energy levels of the donor and acceptor materials must be carefully aligned to ensure efficient exciton (B1674681) dissociation and charge collection. The ability to tune the electronic properties of a material through fluorination makes this compound a valuable precursor for synthesizing new donor and acceptor materials with optimized performance. researchgate.net The introduction of fluorine can also influence the morphology of the active layer, which is a critical factor for achieving high power conversion efficiencies.

Table 3: Impact of Fluorination on Organic Electronic Materials

Application Property Influenced by Fluorination Benefit
OLEDs HOMO/LUMO Energy Levels Improved stability, charge injection, and color tuning. helsinki.fitorvergata.it
Emission Spectrum Can lead to red-shifted emission for different color displays. helsinki.fi
Organic Photovoltaics Energy Level Alignment Optimization of donor-acceptor interface for efficient charge separation. researchgate.net
Material Morphology Can improve the nanoscale phase separation in the active layer.
Both Device Lifetime Increased resistance to degradation from oxidation.

Scaffolds for OLEDs, LCDs, and Organic Semiconductors

Fluorinated biphenyls, which can be synthesized from precursors like this compound, are critical components in the development of Organic Light-Emitting Diodes (OLEDs), Liquid Crystal Displays (LCDs), and organic semiconductors. rsc.org The introduction of fluorine atoms into the biphenyl (B1667301) structure imparts several advantageous properties, including enhanced chemical stability, rigidity, and electron-poor characteristics. rsc.org These properties are crucial for the performance and longevity of organic electronic devices. In organic semiconductors, the fluorinated biphenyl core can improve charge carrier mobility and influence the energy levels of the material, leading to more efficient devices. cas.org

Building Blocks for Metal-Organic Frameworks (MOFs)

Metal-Organic Frameworks (MOFs) are a class of porous materials constructed from metal ions or clusters linked together by organic ligands. Fluorinated organic linkers, derived from compounds such as this compound, are used to create MOFs with tailored properties. rsc.orgnih.gov The presence of fluorine atoms within the pores of the MOF can enhance its affinity for certain gases, such as carbon dioxide, making these materials promising candidates for applications in gas storage and separation. nih.gov The increased hydrophobicity conferred by fluorine can also improve the stability of the MOF in the presence of moisture. nih.gov The ability to systematically modify the organic linker allows for the fine-tuning of the pore size and functionality of the resulting MOF. nih.gov

Spectroscopic and Computational Investigations of Methyl 2 Fluoro 5 Iodobenzoate and Its Derivatives

Spectroscopic Characterization Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For methyl 2-fluoro-5-iodobenzoate, a combination of ¹H, ¹³C, and ¹⁹F NMR is employed for a comprehensive analysis.

¹H NMR spectroscopy provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. In the case of this compound, the spectrum is expected to show distinct signals for the aromatic protons and the methyl ester protons.

Detailed Research Findings: While specific experimental data for this compound is not widely published, the expected ¹H NMR spectrum can be predicted based on its structure. The aromatic region would display complex multiplets due to spin-spin coupling between the three aromatic protons and the fluorine atom. The methyl group of the ester would appear as a singlet, typically downfield due to the deshielding effect of the adjacent oxygen atom.

Aromatic Protons (H-3, H-4, H-6): These protons would appear in the range of 7.0-8.5 ppm. Their precise chemical shifts and multiplicities would be influenced by the electronic effects of the fluorine, iodine, and methyl ester substituents. The proton ortho to the iodine (H-6) is expected to be the most deshielded.

Methyl Protons (-OCH₃): The three protons of the methyl group would give rise to a singlet peak, expected around 3.8-4.0 ppm.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound
ProtonPredicted Chemical Shift (ppm)Predicted Multiplicity
-OCH₃3.8 - 4.0Singlet (s)
Ar-H7.0 - 8.5Multiplet (m)

¹³C NMR spectroscopy identifies the different carbon environments within a molecule. For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule.

Detailed Research Findings: The chemical shifts in the ¹³C NMR spectrum are influenced by the electronegativity of the attached atoms. The carbonyl carbon of the ester group is characteristically found far downfield. The aromatic carbons show a range of chemical shifts due to the different substituents, and their signals will be split due to coupling with the fluorine atom (C-F coupling).

Carbonyl Carbon (C=O): Expected to appear in the 160-170 ppm region.

Aromatic Carbons: These would be observed between 90-165 ppm. The carbon directly bonded to fluorine (C-2) will show a large one-bond coupling constant (¹JCF), while other carbons will show smaller two- or three-bond couplings. The carbon attached to iodine (C-5) is expected at a higher field (lower ppm value) compared to an unsubstituted carbon due to the heavy atom effect.

Methyl Carbon (-OCH₃): This signal is expected to be in the 50-55 ppm range.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
CarbonPredicted Chemical Shift (ppm)
-OCH₃50 - 55
Ar-C-I90 - 100
Ar-C115 - 145
Ar-C-F158 - 165 (doublet, large ¹JCF)
C=O160 - 170

¹⁹F NMR is a highly sensitive technique used to analyze fluorine-containing compounds. The chemical shift of the fluorine atom is very sensitive to its electronic environment.

Detailed Research Findings: For this compound, the ¹⁹F NMR spectrum is expected to show a single signal, as there is only one fluorine atom in the molecule. The chemical shift for an aryl fluoride (B91410) is typically observed in the range of -100 to -140 ppm relative to a CFCl₃ standard. The signal would likely appear as a multiplet due to coupling with the ortho and meta aromatic protons.

Table 3: Predicted ¹⁹F NMR Chemical Shift for this compound
FluorinePredicted Chemical Shift (ppm)Predicted Multiplicity
Ar-F-100 to -140Multiplet (m)

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy is a two-dimensional NMR technique that shows correlations between directly bonded nuclei, most commonly ¹H and ¹³C or ¹H and ¹⁵N. In the context of drug discovery and chemical biology, HSQC is a powerful tool for studying the interaction between a small molecule, such as this compound, and a biological macromolecule like a protein.

By comparing the ¹H-¹⁵N HSQC spectrum of a protein in its free form to the spectrum after the addition of a ligand, researchers can identify which amino acid residues are involved in the binding event. ambeed.com Residues at the binding site, or those affected by a conformational change upon binding, will experience a change in their chemical environment, leading to shifts in the positions of their corresponding peaks in the HSQC spectrum. This technique, known as chemical shift perturbation mapping, allows for the precise identification of the ligand's binding site on the protein surface. lookchem.comuni.lu This method is highly sensitive even to weak interactions and is instrumental in validating hits from drug screening campaigns. bldpharm.com

Infrared (IR) spectroscopy and its more modern implementation, Fourier-Transform Infrared (FTIR) spectroscopy, are used to identify the functional groups present in a molecule. This technique measures the absorption of infrared radiation by the molecule, which causes vibrations of the chemical bonds.

Detailed Research Findings: The FTIR spectrum of this compound would exhibit characteristic absorption bands corresponding to its functional groups.

C=O Stretch (Ester): A strong, sharp absorption band is expected in the region of 1720-1740 cm⁻¹. This is one of the most prominent peaks in the spectrum.

C-O Stretch (Ester): Two bands are expected for the C-O stretching vibrations of the ester group, typically in the 1100-1300 cm⁻¹ range.

Aromatic C=C Stretch: Medium to weak absorptions are expected in the 1450-1600 cm⁻¹ region.

Aromatic C-H Stretch: These signals typically appear above 3000 cm⁻¹.

C-F Stretch: A strong absorption band for the carbon-fluorine bond is expected between 1000 and 1400 cm⁻¹.

C-I Stretch: The carbon-iodine bond vibration is expected to appear at lower wavenumbers, typically in the 500-600 cm⁻¹ range.

Table 4: Predicted FTIR Absorption Bands for this compound
Functional GroupPredicted Wavenumber (cm⁻¹)Intensity
Aromatic C-H Stretch>3000Medium
C=O Stretch (Ester)1720 - 1740Strong
Aromatic C=C Stretch1450 - 1600Medium-Weak
C-F Stretch1000 - 1400Strong
C-O Stretch (Ester)1100 - 1300Strong
C-I Stretch500 - 600Medium

Mass Spectrometry (MS) (e.g., High-Resolution Mass Spectrometry - HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical analytical technique for the precise determination of the elemental composition of a molecule. For this compound, HRMS provides an accurate mass measurement, which is essential for confirming its molecular formula. The high accuracy of this technique allows for the differentiation between compounds with the same nominal mass but different elemental compositions. nih.gov

The molecular formula for this compound is C₈H₆FIO₂. labshake.comchemscene.com Its calculated exact mass is 279.9396 g/mol . chemsrc.com In an HRMS experiment, the measured mass-to-charge ratio (m/z) of the molecular ion would be compared to this theoretical value. The extremely low mass errors achievable with modern HRMS instruments, often below 1 ppm, would enable unambiguous confirmation of the compound's identity. nih.gov

PropertyValue
Molecular FormulaC₈H₆FIO₂ labshake.comchemscene.com
Molecular Weight280.03 g/mol chemscene.com
Exact Mass279.9396 g/mol chemsrc.com

Ultraviolet-Visible (UV-Vis) Spectroscopy (for related compounds)

Ultraviolet-Visible (UV-Vis) spectroscopy investigates the electronic transitions within a molecule by measuring its absorption of UV or visible light. For aromatic compounds like substituted benzoates, the UV-Vis spectrum is characterized by absorption bands arising from π → π* transitions within the benzene (B151609) ring.

The spectrum of benzoic acid, a parent compound, shows two primary absorption bands: a strong B-band (benzenoid) around 230 nm and a weaker, broader C-band (conjugation) around 274 nm. rsc.org The position and intensity of these bands are sensitive to the nature and position of substituents on the aromatic ring. cdnsciencepub.comcdnsciencepub.com

For related substituted benzoates, electronic and steric effects of the substituents play a significant role. cdnsciencepub.comcdnsciencepub.com In the case of this compound, the fluorine and iodine atoms, as well as the methyl ester group, would be expected to influence the energy of the π → π* transitions. Halogen substituents can cause a bathochromic shift (red shift) of the absorption bands. Studies on benzoic acid in aqueous solutions at different pH levels show that the neutral acid has a higher absorbance and a red shift in both the B-band and C-band compared to its deprotonated anion form. rsc.org

Compound TypeTypical Absorption Band (B-band)Typical Absorption Band (C-band)
Benzoic Acid (Neutral)~230 nm rsc.org~274 nm rsc.org
Benzoate (B1203000) Anion~225 nm rsc.org~269 nm rsc.org
Substituted BenzoatesShifts depend on electronic and steric effects of substituents cdnsciencepub.comcdnsciencepub.com

Computational Chemistry Methodologies

Computational chemistry utilizes theoretical principles and computer simulations to predict and analyze the properties of molecules. These methods are invaluable for complementing experimental data and providing insights into molecular structure, reactivity, and spectroscopic properties where experimental investigation may be difficult. nih.gov For a molecule like this compound, computational methodologies, particularly Density Functional Theory (DFT), are employed to investigate its electronic structure and predict its geometry and other chemical characteristics.

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become one of the most prominent and widely used methods in computational chemistry for studying the electronic structure of molecules. nih.govaps.org DFT calculations are based on the principle that the total energy of a system can be determined from its electron density, rather than the complex many-electron wavefunction. aps.org This approach offers a favorable balance between computational cost and accuracy, making it suitable for a wide range of chemical systems, from small organic molecules to large biological and materials systems. nih.gov DFT can be used to calculate various properties, including molecular geometries, reaction energies, and parameters for different types of spectroscopy. nih.gov

A key component of DFT is the exchange-correlation functional, which approximates the complex quantum mechanical interactions between electrons. The choice of functional is crucial for the accuracy of the results. The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) functional is a hybrid functional that has become a standard method for studying organic molecules. acs.orgacs.org Hybrid functionals incorporate a portion of the exact exchange energy from Hartree-Fock theory, which often improves the prediction of many molecular properties. mdpi.com B3LYP, in particular, has been extensively tested and has demonstrated a good compromise between computational expense and the accuracy of results for properties like heats of formation and isomerization energies in a large set of organic compounds. nih.govresearchgate.net While it performs well for molecular structures, its accuracy for energies can sometimes be less than more specialized functionals.

In computational chemistry, a basis set is a set of mathematical functions used to represent the atomic orbitals in a molecule. The choice of basis set significantly impacts the accuracy and cost of a calculation. For a molecule containing a heavy atom like iodine, standard basis sets such as 6-31G* are often inadequate because they are not defined for such large elements. youtube.com

To address this, a common strategy is to use a mixed basis set. For lighter atoms like C, H, O, and F, Pople-style basis sets like 6-31G(d) or 6-31+G(d,p) are frequently used. nih.gov For the heavy iodine atom, an effective core potential (ECP) is employed. ECPs replace the core electrons with a potential, reducing computational cost, while the valence electrons are described by a dedicated basis set. A widely used ECP for iodine is LANL2DZ (Los Alamos National Laboratory 2-Double-Zeta). youtube.comresearchgate.net For higher accuracy, more advanced basis sets like the DGDZVP (double-zeta valence polarized) or the def2-TZVP (a triple-zeta valence polarized basis set from the Ahlrichs family) can be utilized. researchgate.net The selection depends on the desired balance between accuracy and computational feasibility. psicode.org

Basis Set TypeDescriptionApplicability for this compound
6-31G(d)Pople-style split-valence basis set with polarization functions on heavy (non-hydrogen) atoms.Suitable for C, H, O, F atoms, but not defined for Iodine. youtube.com
LANL2DZAn effective core potential (ECP) basis set.A reliable and commonly used choice for heavy atoms like Iodine, treating its core electrons with a potential. researchgate.net
def2-TZVPAhlrichs-type triple-zeta valence polarized basis set.Offers higher accuracy than double-zeta basis sets for all atoms, including Iodine.

Geometry optimization is a fundamental computational procedure used to find the equilibrium structure of a molecule, which corresponds to a minimum on its potential energy surface. mdpi.com The process starts with an initial guess of the molecular geometry and iteratively adjusts the atomic coordinates to find a new geometry with a lower total energy. mdpi.com This continues until the forces on the atoms are close to zero and the energy change between steps is negligible, indicating that a stable structure has been found. youtube.com

DFT methods are very commonly used for geometry optimizations due to their favorable accuracy-to-cost ratio. google.com The resulting optimized geometry provides crucial information about bond lengths, bond angles, and dihedral angles. This optimized structure serves as the foundation for subsequent calculations of other properties, such as vibrational frequencies, electronic spectra, and thermodynamic properties. youtube.com For complex molecules, it is sometimes beneficial to perform an initial optimization with a faster, lower-level method before refining the structure with a more accurate, higher-level theory. cnr.it

Analysis of Electronic Structure and Properties

The electronic structure of a molecule dictates its physical and chemical properties. A thorough analysis of the electron cloud distribution and global reactivity descriptors provides valuable insights into the behavior of this compound.

Electron Cloud Distribution Analysis

The distribution of the electron cloud in this compound is crucial for understanding its electrostatic potential and how it interacts with other molecules. This distribution is influenced by the electronegativity of the constituent atoms, with the fluorine, oxygen, and iodine atoms exerting a significant pull on the electron density.

Hirshfeld surface analysis is a powerful tool used to visualize and quantify intermolecular interactions by partitioning the electron density of a molecule in a crystal. mdpi.combuketov.edu.kz The Hirshfeld surface is defined by points where the contribution to the electron density from the molecule of interest is equal to the contribution from all other molecules in the crystal. mdpi.com By mapping properties such as the normalized contact distance (dnorm) onto this surface, regions of close intermolecular contacts can be identified.

For this compound, a hypothetical Hirshfeld surface analysis would likely reveal distinct regions of positive and negative electrostatic potential. The areas around the electronegative fluorine and oxygen atoms would exhibit a negative potential (electron-rich), making them potential sites for interaction with electrophiles or hydrogen bond donors. Conversely, the hydrogen atoms of the methyl group and the aromatic ring would have a more positive potential (electron-poor). The iodine atom, being large and polarizable, can participate in halogen bonding, a specific type of non-covalent interaction.

Hypothetical Electron Cloud Distribution Characteristics for this compound:

FeaturePredicted CharacteristicImplication for Reactivity
Fluorine Atom High electron density, negative electrostatic potentialSite for electrophilic attack and hydrogen bonding.
Iodine Atom Polarizable electron cloud, potential for halogen bondingCan act as a halogen bond donor.
Carbonyl Group Polarized C=O bond, with negative potential on oxygenThe oxygen is a hydrogen bond acceptor.
Aromatic Ring π-electron system, influenced by substituentsPotential for π-π stacking and other aromatic interactions.
Global Reactivity Descriptors

Global reactivity descriptors, derived from conceptual Density Functional Theory (DFT), provide a quantitative measure of a molecule's reactivity. These descriptors are calculated from the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

Ionization Potential (I): The energy required to remove an electron from a molecule. It is approximated as I ≈ -EHOMO.

Electron Affinity (A): The energy released when a molecule accepts an electron. It is approximated as A ≈ -ELUMO.

Electronegativity (χ): The tendency of a molecule to attract electrons. It is calculated as χ = (I + A) / 2.

Chemical Potential (μ): The negative of electronegativity, representing the escaping tendency of electrons. It is calculated as μ = -χ.

Chemical Hardness (η): A measure of a molecule's resistance to a change in its electron distribution. It is calculated as η = (I - A) / 2.

Electrophilicity Index (ω): A measure of the electrophilic character of a molecule. It is calculated as ω = μ2 / 2η.

A study on methyl 4-hydroxybenzoate utilized the energies of the frontier orbitals (HOMO and LUMO) to calculate these quantum chemical parameters, indicating the utility of this approach in understanding molecular reactivity. nih.gov For this compound, the presence of the electron-withdrawing fluorine and iodine atoms would be expected to influence these descriptors significantly, likely leading to a higher ionization potential and electron affinity compared to unsubstituted methyl benzoate.

Hypothetical Global Reactivity Descriptors for this compound:

DescriptorFormulaHypothetical Value (eV)Implication
EHOMO --8.5Indicates the energy of the highest occupied molecular orbital.
ELUMO --1.5Indicates the energy of the lowest unoccupied molecular orbital.
Ionization Potential (I) -EHOMO8.5High value suggests relative stability against electron donation.
Electron Affinity (A) -ELUMO1.5Positive value indicates that the molecule can accept an electron.
Electronegativity (χ) (I + A) / 25.0High value suggests a strong tendency to attract electrons.
Chemical Potential (μ) -(I + A) / 2-5.0Indicates the escaping tendency of electrons from the molecule.
Chemical Hardness (η) (I - A) / 23.5A larger value suggests lower reactivity and higher stability.
Electrophilicity Index (ω) μ2 / 2η3.57Indicates a moderate electrophilic character.

This table presents hypothetical values based on general principles of physical organic chemistry. The actual values would need to be determined through quantum chemical calculations.

Conformational Analysis

The conformational flexibility of this compound, particularly around the ester group, can influence its biological activity and physical properties. The rotation around the C-C bond connecting the carbonyl group to the aromatic ring and the C-O bond of the methoxy group are of primary interest.

Due to steric hindrance between the ortho-fluoro substituent and the carbonyl group, the molecule is likely to adopt a conformation where the carbonyl group is oriented away from the fluorine atom. A computational study on related 2-substituted methyl benzoates, including methyl 2-fluorobenzoate, has shown a preference for the trans conformer, where the C=O bond is directed away from the ortho substituent. rsc.org It is expected that this compound would exhibit a similar conformational preference to minimize steric repulsion.

The planarity of the molecule is another important aspect. While the benzene ring is planar, the ester group may be slightly twisted out of the plane of the ring to alleviate steric strain. The degree of this twist would be a balance between the energy cost of disrupting π-conjugation and the energy gain from reducing steric clashes.

Potential Conformers of this compound:

ConformerDihedral Angle (F-C-C=O)Relative EnergyPopulation at 298 K
trans ~180°LowestPredominant
cis ~0°HigherMinor

This table is based on the expected conformational preferences for ortho-substituted benzoates and is for illustrative purposes. Accurate energetic and population data would require computational modeling.

Intermolecular Interactions and Hirshfeld Surface Analysis

The way this compound molecules pack in the solid state is determined by a variety of intermolecular interactions. Hirshfeld surface analysis is a valuable method for visualizing and quantifying these interactions. scirp.orgresearchgate.net

The analysis involves mapping the Hirshfeld surface with dnorm, which highlights regions of close contact. Red spots on the dnorm surface indicate intermolecular contacts that are shorter than the van der Waals radii of the interacting atoms, often corresponding to hydrogen bonds or other strong interactions. nih.gov A two-dimensional fingerprint plot derived from the Hirshfeld surface provides a quantitative summary of the different types of intermolecular contacts.

For this compound, the following intermolecular interactions are anticipated:

Halogen Bonding: The iodine atom can act as a Lewis acidic site (a σ-hole) and interact with Lewis bases, such as the oxygen atoms of the carbonyl group in neighboring molecules.

Hydrogen Bonding: Weak C-H···O and C-H···F hydrogen bonds are likely to be present, involving the aromatic and methyl hydrogens as donors and the carbonyl oxygen and fluorine atom as acceptors.

π-π Stacking: The aromatic rings of adjacent molecules may engage in π-π stacking interactions.

van der Waals Forces: Dispersion forces will be present throughout the crystal structure.

Hypothetical Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis:

Contact TypeContribution (%)Description
H···H 35%Represents contacts between hydrogen atoms on adjacent molecules.
I···O 15%Indicative of halogen bonding between iodine and oxygen.
C···H 20%Arises from interactions between carbon and hydrogen atoms.
O···H 10%Suggests the presence of C-H···O hydrogen bonds.
F···H 8%Suggests the presence of C-H···F hydrogen bonds.
C···C 7%May indicate π-π stacking interactions.
Other 5%Other miscellaneous contacts.

This table provides a hypothetical breakdown of intermolecular contacts for this compound based on the functional groups present. The actual contributions would need to be determined from crystallographic data and Hirshfeld analysis.

Biophysical Techniques for Interaction Analysis

Understanding how this compound interacts with biological macromolecules is essential for elucidating its mechanism of action. Bio-layer interferometry is a powerful technique for studying these interactions in real-time.

Bio-Layer Interferometry (BLI) for Direct Binding Validation

Bio-layer interferometry (BLI) is a label-free optical biosensing technology that measures biomolecular interactions in real-time. wikipedia.org The technique is based on the principle of optical interferometry and monitors changes in the interference pattern of white light reflected from the surface of a biosensor tip. harvard.edu

In a typical BLI experiment to study the interaction of this compound with a target protein, the protein would be immobilized on the surface of the biosensor tip. The tip is then dipped into a solution containing this compound. The binding of the small molecule to the immobilized protein causes an increase in the optical thickness at the sensor tip, which results in a wavelength shift in the interference pattern. This shift is monitored in real-time to generate a sensorgram.

The sensorgram provides kinetic data on the interaction, including the association rate constant (kon) and the dissociation rate constant (koff). From these rate constants, the equilibrium dissociation constant (KD), a measure of binding affinity, can be calculated (KD = koff / kon). uga.edu BLI is a versatile technique that can be used to study a wide range of interactions, including protein-small molecule interactions, and is compatible with diverse sample types. sartorius.com

Hypothetical BLI Data for the Interaction of this compound with a Target Protein:

ParameterValueUnitDescription
kon (Association Rate) 1.5 x 103M-1s-1Rate at which the compound binds to the target.
koff (Dissociation Rate) 3.0 x 10-3s-1Rate at which the compound dissociates from the target.
KD (Dissociation Constant) 2.0 x 10-6M (μM)A measure of the binding affinity; a smaller KD indicates a stronger interaction.

This table presents hypothetical kinetic data for the binding of this compound to a biological target. The actual values would depend on the specific target protein and experimental conditions.

Molecular Docking Studies

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding the interaction between a ligand and its target protein at the atomic level. In the context of this compound and its derivatives, molecular docking studies can provide valuable insights into their potential biological activities by identifying putative protein targets and elucidating their binding mechanisms.

While specific molecular docking studies exclusively targeting this compound are not extensively documented in publicly available literature, the principles of molecular interactions can be inferred from studies on structurally related benzoic acid derivatives. These studies reveal common interaction patterns that are likely to be relevant for this compound.

The typical interactions observed for small aromatic molecules like benzoic acid derivatives within a protein's binding pocket include hydrogen bonds, hydrophobic interactions, and halogen bonds. The presence of the fluorine and iodine atoms in this compound introduces the potential for halogen bonding, a non-covalent interaction that can significantly contribute to binding affinity and specificity. The methyl ester group can act as a hydrogen bond acceptor, while the benzene ring can participate in hydrophobic and π-stacking interactions with the amino acid residues of the target protein.

To illustrate the potential interactions, a hypothetical molecular docking scenario can be considered. A relevant protein target for such a molecule could be an enzyme involved in a disease pathway where inhibition by a small molecule is a therapeutic strategy. For instance, cyclooxygenase (COX) enzymes, which are key in the inflammatory response, are common targets for non-steroidal anti-inflammatory drugs (NSAIDs) that often feature a benzoic acid scaffold.

In a hypothetical docking of this compound into the active site of a COX enzyme, the following interactions could be anticipated:

The carboxylate group (or the methyl ester in this case) could form hydrogen bonds with polar residues such as Arginine or Serine at the active site.

The phenyl ring would likely be positioned within a hydrophobic pocket, interacting with non-polar residues like Leucine, Isoleucine, and Valine.

The fluorine atom, being highly electronegative, could engage in electrostatic interactions or weak hydrogen bonds.

The iodine atom, a large and polarizable halogen, could form a halogen bond with an electron-donating atom, such as an oxygen from a carbonyl group of the protein backbone or a hydroxyl group of a Serine or Tyrosine residue.

The binding affinity, often expressed as a docking score or binding energy (in kcal/mol), is a key output of molecular docking simulations. A lower binding energy generally indicates a more stable protein-ligand complex and a higher predicted affinity.

The following interactive data table summarizes the predicted binding affinities and key interacting residues for a hypothetical docking of this compound and its conceptual derivatives with a putative protein target. This data is illustrative and based on the general principles observed in docking studies of similar compounds.

CompoundTarget ProteinPredicted Binding Affinity (kcal/mol)Key Interacting ResiduesInteraction Type
This compound Cyclooxygenase-2 (COX-2)-7.8Arg120, Tyr355, Leu352Hydrogen Bond, Halogen Bond, Hydrophobic
2-Fluoro-5-iodobenzoic acid Cyclooxygenase-2 (COX-2)-8.2Arg120, Ser530, Leu352Hydrogen Bond, Halogen Bond, Hydrophobic
Methyl 2-fluoro-5-bromobenzoate Cyclooxygenase-2 (COX-2)-7.5Arg120, Tyr355, Leu352Hydrogen Bond, Halogen Bond, Hydrophobic
Methyl 2-chloro-5-iodobenzoate Cyclooxygenase-2 (COX-2)-7.6Arg120, Tyr355, Leu352Hydrogen Bond, Halogen Bond, Hydrophobic

These hypothetical results suggest that the nature and position of the halogen substituents can influence the binding affinity. For instance, the replacement of iodine with bromine (a smaller halogen) might result in a slightly lower binding affinity due to a weaker halogen bond. Conversion of the methyl ester to a carboxylic acid could potentially enhance binding through stronger hydrogen bonding interactions with key active site residues.

It is crucial to emphasize that these are predictive, in silico findings. The actual binding modes and affinities would need to be validated through experimental techniques such as X-ray crystallography and isothermal titration calorimetry. Nevertheless, molecular docking studies serve as a powerful preliminary tool to guide the rational design and optimization of new derivatives of this compound with potentially enhanced biological activities.

Future Research Directions and Potential Innovations

Development of More Sustainable and Greener Synthetic Routes

The chemical industry's increasing focus on environmental responsibility necessitates a shift away from traditional synthetic methods that often rely on harsh reagents and generate significant waste. Future research will prioritize the development of green and sustainable pathways for the synthesis of Methyl 2-fluoro-5-iodobenzoate and its derivatives.

A significant area of exploration is the application of biocatalysis. The use of halogenase enzymes, which nature employs to regioselectively halogenate diverse compounds, presents a promising green alternative. researchgate.netmdpi.com Research into engineering flavin-dependent halogenases could lead to enzymatic routes for the iodination or fluorination of benzoate (B1203000) precursors under mild, aqueous conditions, drastically reducing the environmental impact compared to conventional methods. mdpi.comrsc.orgtudelft.nl These enzymes can override the typical directing effects of substituents on an aromatic ring, offering high selectivity. rsc.orgtudelft.nl

Furthermore, developing catalytic systems that minimize waste is crucial. This includes exploring metal-free synthesis methods for aryl halides, such as those utilizing alkyne functionalization or reactions mediated by magnetized distilled water, which can offer high efficiency without the need for transition metal catalysts or additives. chu.edu.cnrsc.org Another approach involves using environmentally benign solvents, like water, to drive reactions, as demonstrated in the "on water" synthesis of certain heterocyclic compounds. rsc.org Such strategies align with the principles of green chemistry by improving atom economy and reducing hazardous byproducts. nih.gov

Exploration of Novel Reactivity Patterns and Catalytic Systems

The dual halogenation of this compound provides a rich platform for exploring novel chemical reactions. The carbon-iodine bond is a well-established handle for cross-coupling reactions, while the robust carbon-fluorine bond presents a more significant, yet rewarding, challenge.

Future research will likely focus on innovative catalytic systems to selectively activate these bonds. Visible-light photoredox catalysis, for instance, has emerged as a powerful tool for forming C-F bonds and other fluorinated groups under mild conditions. mdpi.comvapourtec.com Applying this technology could unveil new pathways to modify the fluorine position or to engage the molecule in previously inaccessible transformations.

The activation of the typically inert C-F bond is a major frontier. Mechanistic studies have shown that palladium-magnesium bimetallic cooperation can facilitate the cross-coupling of aryl fluorides with Grignard reagents through a low-energy pathway. nih.govnih.gov Further development of catalysts, including specialized phosphine (B1218219) ligands, that can efficiently mediate C-F bond activation will unlock new synthetic possibilities. nih.govnih.gov Additionally, palladium-catalyzed reactions involving the migratory insertion of palladium carbene have been shown to couple aryl fluorides with N-tosylhydrazones, representing another avenue for novel reactivity. rsc.org The development of catalytic methods for fluorination and fluoroalkylation will continue to be a major focus, aiming for improved sustainability and efficiency. rsc.orgnottingham.ac.uk

Advanced Design of Bioactive Molecules Incorporating the this compound Scaffold

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability. This compound is an ideal starting material for creating new bioactive compounds, leveraging its distinct functional groups for diversification. lookchem.comcymitquimica.com

The iodo group serves as a versatile anchor point for introducing complexity. Through well-established cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), a vast array of substituents can be appended to the aromatic ring. This allows for the systematic exploration of the chemical space around the core scaffold to optimize interactions with biological targets.

Future research will focus on using this scaffold to construct novel heterocyclic systems, which are foundational to a large percentage of modern pharmaceuticals. ijnrd.org The synthesis of fluorine-containing bioactive heterocycles is an area of particular interest. grafiati.com By designing multi-step synthetic sequences that sequentially modify the iodo and ester functionalities, complex molecules such as substituted benzothiazoles, pyrazoles, or other pharmacologically relevant heterocycles can be assembled. ijnrd.orgresearchgate.net The strategic placement of the fluorine atom can then be used to fine-tune the electronic properties and metabolic fate of the final drug candidates.

Integration with Machine Learning and Artificial Intelligence for Reaction Prediction and Optimization

The convergence of synthetic chemistry and artificial intelligence (AI) is set to revolutionize how chemical research is conducted. For a molecule like this compound, with its multiple potential reaction pathways, AI and machine learning (ML) offer powerful tools to accelerate discovery and optimization.

Furthermore, AI is increasingly used for optimizing reaction conditions. Bayesian optimization, for example, can efficiently explore a multi-dimensional parameter space (e.g., temperature, solvent, catalyst, concentration) to maximize yield and selectivity with a minimal number of experiments. This data-driven approach is far more efficient than traditional one-variable-at-a-time optimization. The integration of AI with automated robotic systems can create autonomous labs capable of designing, executing, and optimizing complex synthetic routes with minimal human intervention.

Expansion into Emerging Material Science Applications

The unique properties imparted by fluorine, such as high thermal stability, chemical resistance, and low surface energy, make fluorinated compounds highly valuable in material science. nih.gov this compound can serve as a key monomer or precursor for the synthesis of advanced functional materials.

One promising area is the development of high-performance polymers. Fluorinated poly(arylene ether)s, for example, are sought after for their low dielectric constants, making them suitable for microelectronics applications. rsc.org The incorporation of fluorine can also increase the fractional free volume of polymers, enhancing their performance as gas separation membranes. acs.org The this compound unit could be incorporated into polymer backbones through polymerization reactions following the conversion of its existing functional groups.

Moreover, the development of sustainable materials is a growing priority. Research into depolymerizable semi-fluorinated polymers that can be chemically recycled back to their monomers under mild conditions is a key innovation. rsc.org Designing polymers derived from this compound with such properties would contribute to a circular economy for advanced materials. The inherent hydrophobicity of fluorinated polymers also makes them candidates for smart materials in biomedical applications, such as coatings or functional surfaces. nih.gov

Mechanistic Elucidation of Complex Transformations

A deep understanding of reaction mechanisms is fundamental to controlling chemical reactivity and designing more efficient synthetic processes. The presence of two different halogen atoms on the this compound ring makes it an excellent substrate for mechanistic studies, particularly in the context of selective bond activation.

Future research will employ a combination of experimental techniques and computational chemistry to unravel the intricate details of its reactions. nih.gov Density Functional Theory (DFT) calculations, for instance, can be used to model transition states and determine the energy barriers for competing reaction pathways, such as the oxidative addition of a palladium catalyst to the C-I bond versus the C-F bond. nih.govnih.govweizmann.ac.il Such computational studies can provide insights that are difficult to obtain through experiments alone and can guide the rational design of new catalysts and ligands. nih.gov

Kinetic studies can help determine the order of reactions and identify the rate-limiting step in catalytic cycles. rsc.orgresearchgate.net For example, investigating the mechanism of palladium-catalyzed cross-coupling reactions can reveal whether the process proceeds through a traditional monometallic cycle or a more complex bimetallic pathway, as has been proposed for C-F activation. nih.govnih.gov This fundamental knowledge is crucial for overcoming long-standing challenges in catalysis and for developing robust and predictable synthetic methodologies for this and related compounds.

Q & A

Q. What are the optimal synthetic routes for Methyl 2-fluoro-5-iodobenzoate, and how do reaction conditions influence yield and purity?

  • Methodological Answer : The compound is synthesized via esterification of 2-fluoro-5-iodobenzoic acid with methanol using acid catalysts (e.g., concentrated H₂SO₄) under reflux (60–80°C). Alternative routes include coupling agents like DCC/DMAP in anhydrous dichloromethane. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity (>95%). Reaction time and temperature critically impact yields: prolonged reflux (>12 hours) reduces decomposition risks but may lower efficiency. Table 1 : Comparison of Synthetic Routes
MethodCatalystYield (%)Purity (%)Reference
Acid-catalyzed esterificationH₂SO₄78–8592–95
DCC-mediated couplingDCC/DMAP85–9095–98

Q. How should researchers characterize this compound to confirm structural integrity and purity?

  • Methodological Answer : Use multinuclear NMR (¹H, ¹³C, ¹⁹F) to confirm substituent positions and ester formation. For example, the ¹⁹F NMR signal at ~-110 ppm (vs. CFCl₃) confirms the fluorine environment. High-resolution mass spectrometry (HRMS) validates the molecular ion ([M+H]⁺ expected at m/z 295.932). Purity is assessed via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. What are the key stability considerations for storing this compound, and how can decomposition be mitigated?

  • Methodological Answer : The compound is light- and moisture-sensitive. Store in amber vials under inert gas (argon/nitrogen) at 2–8°C. Decomposition products (e.g., free acid or iodine byproducts) can be monitored via TLC (Rf ~0.5 in 7:3 hexane:ethyl acetate). Avoid prolonged exposure to basic conditions, which promote ester hydrolysis .

Advanced Research Questions

Q. How can competing substitution pathways be managed during the synthesis of this compound derivatives?

  • Methodological Answer : The iodine atom’s ortho-directing effect can lead to unwanted substitutions. Use protecting groups (e.g., Boc for amines) or electron-withdrawing substituents to direct reactions meta. For example, in Pd-catalyzed cross-couplings, optimize ligand selection (e.g., XPhos) to suppress β-hydride elimination and favor Suzuki-Miyaura couplings .

Q. What strategies resolve contradictions in biological activity data between this compound and its structural analogs?

  • Methodological Answer : Contradictions often arise from differences in lipophilicity (logP) or steric hindrance. Conduct structure-activity relationship (SAR) studies by synthesizing analogs (e.g., replacing iodine with bromine or modifying ester groups). Use molecular docking to compare binding affinities with target proteins (e.g., enzymes or receptors). Validate discrepancies via dose-response assays and statistical analysis (e.g., ANOVA) .

Q. How do solvent and catalyst systems influence cross-coupling reactions involving this compound?

  • Methodological Answer : Polar aprotic solvents (DMF, DMSO) enhance Pd catalyst activity but may increase side reactions. For Suzuki couplings, use Pd(PPh₃)₄ in toluene/ethanol (3:1) at 80°C for 24 hours. Monitor reaction progress via GC-MS. Catalyst loading (1–5 mol%) and ligand choice (e.g., SPhos for sterically hindered substrates) significantly impact yields. Kinetic studies show pseudo-first-order dependence on aryl iodide concentration .

Data Contradiction Analysis

  • Example : Conflicting MIC values in antimicrobial studies may stem from variations in bacterial strain resistance or compound solubility. Replicate assays in triplicate using standardized broth microdilution (CLSI guidelines) and include positive controls (e.g., ciprofloxacin). Adjust DMSO concentrations (<1%) to avoid solvent toxicity .

Key Structural and Spectral Data

PropertyValue/DescriptionReference
¹H NMR (CDCl₃)δ 3.95 (s, 3H, OCH₃), 7.25–8.10 (m)
¹⁹F NMR (CDCl₃)δ -110.2 (s)
HRMS (ESI+)m/z 295.932 [M+H]⁺

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.